2-Hydroxybut-3-enoic acid chemical properties and structure
2-Hydroxybut-3-enoic acid chemical properties and structure
An In-depth Technical Guide to 2-Hydroxybut-3-enoic Acid: Properties, Synthesis, and Applications in Drug Development
Foreword
As a Senior Application Scientist, I have often observed that the utility of a chemical entity is not merely in its existence, but in the depth of our understanding of its behavior. 2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a fascinating molecule that sits at the intersection of simple structure and profound synthetic potential. Its combination of a carboxylic acid, a hydroxyl group, and a vinyl group on a short carbon backbone makes it a versatile chiral building block, particularly in the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of its chemical properties, structure, synthesis, and applications, with a focus on practical, field-proven insights. We will delve into not just the "what," but the "why" of its chemical personality and how to harness it effectively in a laboratory and developmental setting.
Molecular Structure and Physicochemical Properties
2-Hydroxybut-3-enoic acid (CAS No: 600-17-9) is a four-carbon alpha-hydroxy acid with the chemical formula C₄H₆O₃.[1] Its structure is characterized by a carboxylic acid functional group at C1, a hydroxyl group at C2, and a double bond between C3 and C4. The presence of a chiral center at the C2 position means that it can exist as two enantiomers, (R)-2-hydroxybut-3-enoic acid and (S)-2-hydroxybut-3-enoic acid. This stereochemistry is of paramount importance in its application in the synthesis of chiral drugs.
Structural Representation
2D Structure of 2-Hydroxybut-3-enoic acid
Physicochemical Data
A summary of the key physicochemical properties of 2-Hydroxybut-3-enoic acid is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific compound is not extensively available in the literature.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| CAS Number | 600-17-9 | [1] |
| IUPAC Name | 2-hydroxybut-3-enoic acid | [1] |
| Synonyms | Vinylglycolic acid, 2-Hydroxy-3-butenoic acid | [1] |
| Melting Point | 43 °C | [2] |
| Boiling Point | 131.37 °C (estimated) | [2] |
| Density | 1.202 g/cm³ (estimated) | [2] |
| pKa | 3.49 ± 0.11 (Predicted) | [2] |
| Solubility | Soluble in water | [3] |
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The vinyl protons will exhibit characteristic splitting patterns, and the protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | broad s | 1H |
| =CH- | 5.9 - 6.1 | ddd | 1H |
| =CH₂ | 5.2 - 5.4 | m | 2H |
| -CH(OH)- | 4.5 - 4.7 | d | 1H |
| -OH | 2.5 - 4.0 | broad s | 1H |
Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their electronic environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| =CH- | 135 - 145 |
| =CH₂ | 115 - 125 |
| -C(OH)- | 70 - 80 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| O-H (Alcohol) | 3200 - 3600 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Alkene) | 1620 - 1680 | Medium |
| C-O | 1050 - 1150 | Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Predicted Fragment |
| 102 | [M]⁺ (Molecular Ion) |
| 85 | [M - OH]⁺ |
| 57 | [M - COOH]⁺ |
| 45 | [COOH]⁺ |
Synthesis of 2-Hydroxybut-3-enoic Acid
The synthesis of 2-Hydroxybut-3-enoic acid can be approached through both chemical and enzymatic routes. The choice of method often depends on the desired stereochemistry and scale of the synthesis.
Chemical Synthesis: A Step-by-Step Protocol
A common and well-documented chemical synthesis involves the hydrolysis of acrolein cyanohydrin. This method is cost-effective for producing the racemic mixture.
Chemical Synthesis Workflow
Protocol: Synthesis of 2-Hydroxybut-3-enoic Acid via Acrolein Cyanohydrin
Step 1: Formation of Acrolein
-
Pass a vapor mixture of ethanal and formaldehyde over heated sodium silicate.
-
The aldol condensation reaction will yield acrolein (CH₂=CH-CHO) and water.[4]
Step 2: Formation of Acrolein Cyanohydrin
-
In a well-ventilated fume hood, treat the acrolein with hydrogen cyanide (HCN) in the presence of a base catalyst.
-
This addition reaction forms acrolein cyanohydrin (CH₂=CH-CH(OH)CN).[4]
Step 3: Hydrolysis to 2-Hydroxybut-3-enoic Acid
-
Carefully add the acrolein cyanohydrin to a solution of a strong acid, such as hydrochloric acid.
-
Heat the mixture under reflux for several hours. The nitrile group will be hydrolyzed to a carboxylic acid.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Hydroxybut-3-enoic acid.
-
Purify the product by recrystallization or column chromatography.
Enzymatic Synthesis of Chiral Derivatives
For applications in drug development, obtaining enantiomerically pure forms of 2-hydroxybut-3-enoic acid derivatives is often crucial. Enzymatic methods offer a highly selective and environmentally friendly approach to achieve this. Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives, which are important precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, can be synthesized using enzymatic cascade reactions.[3]
Enzymatic Cascade for Chiral Derivative Synthesis
Protocol: Biocatalytic Asymmetric Synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic Acid Derivatives
This protocol is based on the enzymatic cascade process for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives.[3]
Step 1: Aldol Condensation
-
Prepare a buffered solution containing an aromatic aldehyde and pyruvic acid.
-
Introduce an appropriate aldolase, such as 4-hydroxy-2-oxovalerate aldolase from Pseudomonas putida (HBPAPputida), to catalyze the aldol condensation.
-
Incubate the reaction mixture under optimized conditions (temperature, pH) to produce the corresponding (E)-2-oxo-4-arylbut-3-enoic acid.
Step 2: Asymmetric Carbonyl Reduction
-
To the mixture from Step 1, add a ketoreductase, such as Δ¹-piperideine-2-carboxylate/Δ¹-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin).
-
Include a cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, to ensure a continuous supply of the reducing equivalent (NADPH).
-
Continue the incubation to facilitate the asymmetric reduction of the keto group to a hydroxyl group, yielding the desired (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivative with high enantiomeric excess.
Step 3: Product Isolation and Purification
-
After the reaction is complete, terminate the enzymatic activity (e.g., by pH adjustment or heat).
-
Extract the product with an organic solvent.
-
Purify the product using standard techniques such as liquid chromatography.
Applications in Drug Development: A Precursor to ACE Inhibitors
The true value of 2-hydroxybut-3-enoic acid and its derivatives in the pharmaceutical industry lies in their role as chiral building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). A prime example is their use in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[3]
Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives are key intermediates in the synthesis of ACE inhibitors like Enalapril.[3][5] The (S)-configuration at the C2 position is crucial for the biological activity of the final drug molecule.
Synthetic Pathway to Enalapril
The synthesis of Enalapril from a 2-hydroxy-4-phenylbut-3-enoic acid derivative involves an asymmetric hydrogenation to saturate the double bond and introduce the correct stereochemistry at the C4 position, followed by coupling with the dipeptide L-alanyl-L-proline.[5]
Safety, Handling, and Toxicology
As with any chemical reagent, proper handling and awareness of potential hazards are essential when working with 2-Hydroxybut-3-enoic acid and its derivatives.
Hazard Identification
2-Hydroxybut-3-enoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[6]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
Toxicology Profile
Conclusion
2-Hydroxybut-3-enoic acid is a molecule of significant interest to the synthetic and medicinal chemist. Its trifunctional nature and inherent chirality make it a valuable precursor for the synthesis of complex, biologically active molecules. While a comprehensive experimental dataset for this specific compound remains to be fully compiled in the public domain, this guide has provided a robust framework for its understanding and utilization. From its predicted spectroscopic signature to detailed synthetic protocols and its pivotal role in the synthesis of life-saving ACE inhibitors, 2-Hydroxybut-3-enoic acid stands as a testament to the elegance and power of small-molecule chemistry. As our synthetic methodologies, particularly in biocatalysis, continue to advance, the full potential of this versatile building block is yet to be realized.
References
-
Moreno, C. J., Gittings, S., Schollmeyer, D., & Clapés, P. (2023). Biocatalytic Asymmetric Synthesis of (S,E)‐2‐hydroxy‐4‐arylbut‐3‐enoic Acid Derivatives. Advanced Synthesis & Catalysis. [Link]
-
PubChem. (n.d.). 2-Hydroxybut-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2014). What is the conversion of ethanal to 2-hydroxybut-3-enoic acid?. Retrieved from [Link]
-
SpectraBase. (n.d.). dl-2-Hydroxy-3-butenoic acid, methyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). (E)-2-Hydroxy-4-phenylbut-3-enoic-acid-ethylester. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Hydroxybutanoic acid, 2TBDMS derivative. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxybut-3-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-hydroxybut-3-enoic acid (C4H6O3). Retrieved from [Link]
Sources
- 1. 2-Hydroxybut-3-enoic acid | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. np-mrd.org [np-mrd.org]
- 3. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. redox.com [redox.com]
